1-(2-Methoxy-4-nitrophenoxy)propan-2-ol
Description
1-(2-Methoxy-4-nitrophenoxy)propan-2-ol is a nitroaromatic propanol derivative characterized by a methoxy group at the ortho-position and a nitro group at the para-position on the phenoxy ring. This compound has garnered attention in medicinal chemistry, particularly as a structural motif in radiation countermeasures and anti-inflammatory agents. Its unique electronic and steric properties, imparted by the nitro and methoxy substituents, influence its reactivity, bioavailability, and pharmacological activity .
Properties
Molecular Formula |
C10H13NO5 |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
1-(2-methoxy-4-nitrophenoxy)propan-2-ol |
InChI |
InChI=1S/C10H13NO5/c1-7(12)6-16-9-4-3-8(11(13)14)5-10(9)15-2/h3-5,7,12H,6H2,1-2H3 |
InChI Key |
WWQXBDXXECLKBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=C(C=C(C=C1)[N+](=O)[O-])OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Modifications and Pharmacological Activity
Key Observations :
- Methoxy Position : Inversion of methoxy and nitro groups (Compound 2) reduces activity, highlighting the importance of substituent orientation .
- Halogen vs. Methoxy : Replacement of methoxy with halogens (Cl/Br) in Compounds 3/5 reduces efficacy, suggesting methoxy’s role in hydrogen bonding or lipophilicity .
- Anti-inflammatory Analogs: Diarylpropanols with hydroxyl and methoxy groups (e.g., Compound 4) show stronger NO inhibition than nitro derivatives, likely due to hydrogen-bonding interactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The nitro group in the target compound increases molecular weight and logP compared to simpler methoxypropanols, reducing aqueous solubility .
- Eugenol, a phenolic analog, exhibits higher logP due to its non-polar allyl chain, underscoring the role of aromatic substituents in hydrophobicity .
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